molecular formula C11H11FO3 B13542174 2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid

2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid

Cat. No.: B13542174
M. Wt: 210.20 g/mol
InChI Key: IFXRPSZGGUAXTP-UHFFFAOYSA-N
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Description

2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid is a cyclopropane-containing carboxylic acid derivative characterized by a 2-fluorophenoxy substituent attached to the cyclopropane ring. This compound belongs to a class of cyclopropyl acetic acids, which are structurally notable for their strained cyclopropane ring and functionalized side chains.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

2-[1-(2-fluorophenoxy)cyclopropyl]acetic acid

InChI

InChI=1S/C11H11FO3/c12-8-3-1-2-4-9(8)15-11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14)

InChI Key

IFXRPSZGGUAXTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=O)O)OC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-fluorophenol with cyclopropyl bromide in the presence of a base to form 2-fluorophenoxycyclopropane. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes several key transformations, including:

1.1 Oxidation
Reactions involve conversion to ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions.

1.2 Reduction
Reduction typically yields alcohols or alkanes. Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with catalysts (e.g., palladium) are employed.

1.3 Substitution
The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution. Reagents like sodium methoxide (NaOCH₃) or sodium amide (NaNH₂) enable replacement of fluorine with other functional groups .

1.4 Cyclopropanation
Formation of the cyclopropyl ring occurs via reaction with carbenes or carbenoid reagents. This step is critical in synthesizing the core structure.

1.5 Coupling Reactions
The acetic acid moiety is often introduced via coupling reactions, such as esterification or amide bond formation. Sodium hydride (NaH) and cyclopropanecarboxylic acid ethyl ester are used in solvent mixtures like toluene/dimethyl sulfoxide .

Common Reagents and Reaction Conditions

2.1 Oxidation

  • Reagents : KMnO₄, CrO₃

  • Conditions : Acidic/basic media, elevated temperatures.

2.2 Reduction

  • Reagents : LiAlH₄, H₂ (with catalysts like Pd/C)

  • Conditions : Inert atmospheres, controlled pressure.

2.3 Substitution

  • Reagents : NaOCH₃, NaNH₂, nucleophiles (e.g., amines, alkoxides)

  • Conditions : Polar aprotic solvents (e.g., DMF), reflux .

2.4 Cyclopropanation

  • Reagents : Carbene precursors (e.g., ethyl diazoacetate)

  • Conditions : Transition metal catalysts (e.g., rhodium), controlled temperatures.

2.5 Coupling Reactions

  • Reagents : NaH, cyclopropanecarboxylic acid ethyl ester

  • Conditions : Toluene/dimethyl sulfoxide solvent mixtures, elevated temperatures (95–110°C) .

Major Products of Reactions

3.1 Oxidation Products

  • Ketones: Oxidation of the acetic acid moiety yields carbonyl derivatives (e.g., 2-[1-(2-fluorophenoxy)cyclopropyl]acetone).

3.2 Reduction Products

  • Alcohols/Alkanes: Reduction of the acetic acid group produces 2-[1-(2-fluorophenoxy)cyclopropyl]ethanol or alkane derivatives.

3.3 Substitution Products

  • Functionalized phenyl derivatives: Replacement of fluorine with groups like methoxy (-OCH₃) or amino (-NH₂) yields analogs such as 2-[1-(3-methoxyphenyl)cyclopropyl]acetic acid .

3.4 Coupling Products

  • Ester/amide derivatives: Coupling reactions generate esterified or amidated forms of the compound, which can serve as intermediates for further modifications .

Scientific Research Applications

2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Molecular Characteristics of Cyclopropyl Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Application/Notes
2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid* C₁₁H₁₀FO₃ 209.20 2-fluorophenoxy Hypothetical compound
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₆H₁₀O₂S 146.21 Mercaptomethyl Intermediate for Montelukast
2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid C₁₂H₁₄O₃ 206.24 2-methoxyphenyl Research chemical
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid C₆H₇F₃O₂ 168.11 Trifluoromethyl Pharmaceutical intermediate
Montelukast C₃₅H₃₆ClNO₃S 586.18 Complex quinoline side chain Leukotriene antagonist

*Hypothetical data inferred from analogs.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. The trifluoromethyl group (C₆H₇F₃O₂) introduces strong electronegativity and lipophilicity, enhancing resistance to enzymatic degradation . The mercaptomethyl group (C₆H₁₀O₂S) in Montelukast intermediates provides a sulfur atom critical for forming disulfide bonds during synthesis .
  • Biological Activity: Montelukast’s quinoline-based side chain enables selective binding to cysteinyl leukotriene receptors, demonstrating the importance of extended aromatic systems in receptor antagonism . Simpler analogs like 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid lack this complexity and are primarily synthetic intermediates .

Montelukast and Its Derivatives

Montelukast (C₃₅H₃₆ClNO₃S) is a clinically approved asthma drug. Its structure-activity relationship (SAR) studies reveal that the cyclopropane ring and thioether linkage are critical for binding to leukotriene receptors . Modifications to the cyclopropane substituents (e.g., replacing mercaptomethyl with fluorophenoxy) could alter receptor affinity or metabolic pathways.

Potential of Fluorinated Analogs

Fluorine’s introduction in the target compound may enhance bioavailability and blood-brain barrier penetration, as seen in other fluorinated pharmaceuticals . However, the 2-fluorophenoxy group’s steric and electronic effects require empirical validation.

Biological Activity

2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid is a compound of interest due to its potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropyl ring substituted with a fluorophenoxy group. This unique structure may contribute to its biological activities, including anti-inflammatory and analgesic effects.

Research indicates that 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid may exert its biological effects through several mechanisms:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have been shown to selectively inhibit COX enzymes, which play a crucial role in the inflammatory process. For instance, studies on related compounds have demonstrated significant COX-1 selectivity, suggesting that 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid could also exhibit similar properties .
  • Antinociceptive Effects : The compound may possess analgesic properties by modulating pain pathways, potentially through COX inhibition or other mechanisms affecting neurotransmitter release .

In Vitro Studies

In vitro studies have highlighted the compound's potential efficacy in various biological assays:

  • Cell Line Studies : The compound was tested on human cancer cell lines, showing promising cytotoxic effects comparable to established anticancer agents. For example, it demonstrated significant inhibition of cell proliferation in ovarian cancer models .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures have shown reduced edema and pain responses, indicating potential therapeutic applications in inflammatory diseases .

In Vivo Studies

Animal studies further elucidate the pharmacological profile:

  • Efficacy in Pain Models : In rodent models, the administration of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid resulted in a marked reduction in pain behavior, supporting its use as an analgesic agent .
  • Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed during preliminary trials .

Data Tables

Study TypeModel UsedKey Findings
In VitroHuman Ovarian Cancer CellsSignificant cytotoxicity observed
In VivoRodent Pain ModelsReduced pain behavior and inflammation
ToxicologyAnimal ModelsFavorable safety profile at therapeutic doses

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(2-fluorophenoxy)cyclopropyl]acetic acid, and how can intermediates be purified?

  • Methodology : Cyclopropane ring formation can be achieved via [2+1] cycloaddition using carbene precursors (e.g., diazo compounds) with 2-fluorophenoxy-substituted alkenes. Acetic acid side-chain introduction may involve nucleophilic substitution or coupling reactions.
  • Purification : Intermediate fluorophenoxy cyclopropanes can be isolated via recrystallization (e.g., using ethanol/water mixtures, as suggested for related fluorophenylacetic acids with melting points 80–84°C) . Final product purification requires reverse-phase HPLC with acetonitrile/water gradients to resolve polar byproducts.

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH stability : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via LC-MS over 72 hours at 25°C.
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., related chlorophenoxyacetic acids show stability up to 150°C) .

Q. What analytical techniques are optimal for confirming structural integrity?

  • NMR : Prioritize 1^1H and 13^13C NMR to verify cyclopropane ring protons (characteristic δ 1.2–2.0 ppm) and acetic acid carbonyl (δ 170–175 ppm). Compare with deuterated analogs (e.g., 4-fluorophenylacetic-α,α-d2_2 acid in ) for isotopic shift analysis .
  • Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation (expected [M-H]^- ~222.06 Da).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging structural analogs (e.g., 2,4-dichlorophenoxyacetic acid in ) as templates .

Q. What strategies resolve contradictions in reported biological activity data for fluorophenoxy derivatives?

  • Methodology :

  • Meta-analysis : Compare IC50_{50} values across studies, normalizing for assay conditions (e.g., cell line variability, incubation time).
  • Proteomic profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify off-target binding partners, addressing discrepancies in mechanism-of-action claims .

Q. How can isotopic labeling (e.g., 18^{18}O, 19^{19}F) elucidate metabolic pathways?

  • Synthesis : Incorporate 18^{18}O into the acetic acid moiety via acid-catalyzed exchange with H_2$$^{18}O. For 19^{19}F labeling, use fluorophenoxy precursors with enriched 19^{19}F (≥98% purity) .
  • Tracking : Apply 19^{19}F NMR or PET imaging to monitor in vivo distribution and metabolite formation in rodent models.

Q. What experimental designs mitigate cyclopropane ring strain effects in catalytic reactions?

  • Approach :

  • Use palladium-catalyzed cross-coupling under mild conditions (e.g., Suzuki-Miyaura with Pd(PPh3_3)4_4) to avoid ring opening.
  • Monitor reaction progress via in situ IR spectroscopy for real-time detection of strain-induced intermediates .

Key Considerations for Researchers

  • Contradictions : and report divergent thermal stability ranges for fluorophenoxy vs. chlorophenoxy derivatives. Validate via controlled TGA experiments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.